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Compound of Interest

Compound Name: N-(Azido-PEG3)-N-bis(PEG4-Boc)

Cat. No.: B8106320 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key characteristics,

applications, and experimental considerations for the trifunctional PROTAC linker, N-(Azido-
PEG3)-N-bis(PEG4-Boc). This polyethylene glycol (PEG)-based linker is a critical tool in the

development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of

therapeutics designed to harness the cell's natural protein disposal machinery to eliminate

disease-causing proteins.

Core Molecular Properties
N-(Azido-PEG3)-N-bis(PEG4-Boc) is a heterobifunctional linker featuring a terminal azide

group for bioorthogonal conjugation and two Boc-protected amine functionalities. The branched

PEG structure enhances solubility and provides flexibility, which are crucial parameters in

optimizing the efficacy of a PROTAC molecule.
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Property Value Source(s)

Molecular Weight 827.01 g/mol [1]

827.02 g/mol [2]

Molecular Formula C38H74N4O15 [1][2]

CAS Number 2353409-58-0 [1][2]

Purity >96% [2]

Appearance White to off-white solid

Solubility
Soluble in DMSO, DMF, and

DCM
[3]

Storage
Store at -20°C, keep in dry and

avoid sunlight
[3][4]

Mechanism of Action in Targeted Protein
Degradation
PROTACs are bifunctional molecules that simultaneously bind to a target protein (Protein of

Interest, POI) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of

the POI, marking it for degradation by the proteasome. The linker is a critical component that

connects the POI-binding ligand and the E3 ligase-binding ligand, and its composition and

length significantly impact the formation and stability of the ternary complex (POI-PROTAC-E3

ligase), which is essential for efficient protein degradation.
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PROTAC-mediated protein degradation pathway.

Experimental Protocols
The azide functionality of N-(Azido-PEG3)-N-bis(PEG4-Boc) allows for its conjugation to a

ligand (either for the POI or the E3 ligase) that has been modified with an alkyne group, via a

"click chemistry" reaction. The two Boc-protected amines can be deprotected under acidic

conditions to reveal primary amines, which can then be conjugated to a second ligand

containing a carboxylic acid or other amine-reactive functional group.

Below is a representative two-step protocol for the synthesis of a PROTAC using this linker.

This protocol assumes the use of a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)

reaction.

Step 1: CuAAC Conjugation of Alkyne-Modified Ligand 1

Reagent Preparation:

Dissolve the alkyne-modified ligand 1 (1 equivalent) and N-(Azido-PEG3)-N-bis(PEG4-
Boc) (1.1 equivalents) in a suitable solvent such as DMF or a mixture of DMSO/water.

Prepare a stock solution of a copper(I) source, such as copper(II) sulfate (CuSO4) (0.1

equivalents).
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Prepare a stock solution of a reducing agent, such as sodium ascorbate (0.5 equivalents).

Prepare a stock solution of a copper-chelating ligand, such as Tris(3-

hydroxypropyltriazolylmethyl)amine (THPTA) (0.2 equivalents), to stabilize the copper(I)

catalyst and improve reaction efficiency.[5]

Reaction Setup:

In a reaction vessel, combine the solution of the alkyne-modified ligand 1 and the azide

linker.

Add the THPTA solution, followed by the CuSO4 solution.

Initiate the reaction by adding the sodium ascorbate solution.[5]

Reaction and Monitoring:

Stir the reaction mixture at room temperature for 12-24 hours.

Monitor the progress of the reaction by LC-MS or TLC until the starting materials are

consumed.

Purification:

Upon completion, dilute the reaction mixture with water and extract with a suitable organic

solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the resulting intermediate by flash column chromatography to obtain the pure

Ligand 1-Linker conjugate.

Step 2: Boc Deprotection and Amide Coupling of Ligand 2

Boc Deprotection:
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Dissolve the purified Ligand 1-Linker conjugate in a suitable solvent such as

dichloromethane (DCM).

Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) and stir at room

temperature for 1-2 hours.

Monitor the deprotection by LC-MS.

Once complete, remove the solvent and excess TFA under reduced pressure. The

resulting amine is typically used in the next step without further purification.

Amide Coupling:

Dissolve the deprotected Ligand 1-Linker amine (1 equivalent) and Ligand 2 containing a

carboxylic acid (1.2 equivalents) in anhydrous DMF.

Add a coupling agent such as HATU (1.5 equivalents) and a base such as DIPEA (3

equivalents).

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-12 hours.

Monitor the reaction progress by LC-MS.

Purification:

Upon completion, purify the final PROTAC molecule by preparative reverse-phase HPLC

to obtain the highly pure product.
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Representative PROTAC synthesis workflow.
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Applications in Drug Development
N-(Azido-PEG3)-N-bis(PEG4-Boc) is a versatile linker for the construction of PROTAC

libraries. The ability to conjugate two different ligands allows for a modular approach to

PROTAC design, enabling the rapid synthesis and screening of multiple PROTAC candidates

to identify the optimal combination of target ligand, linker, and E3 ligase ligand for potent and

selective protein degradation. This linker is particularly valuable in the development of

therapies for oncology, neurodegenerative diseases, and other conditions driven by the

accumulation of pathogenic proteins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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